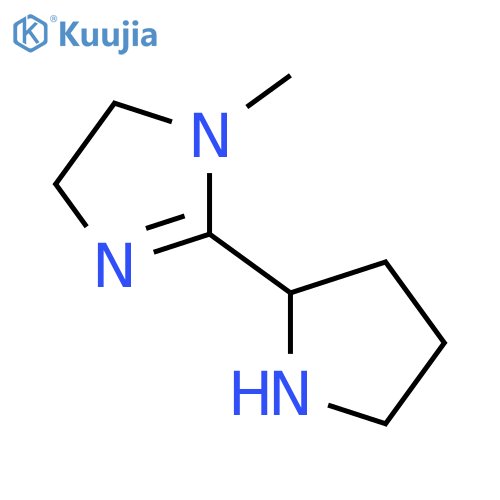Cas no 1554252-31-1 (1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)-)

1554252-31-1 structure
商品名:1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)-
CAS番号:1554252-31-1
MF:C8H15N3
メガワット:153.224801301956
CID:5302157
1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)-
-
- インチ: 1S/C8H15N3/c1-11-6-5-10-8(11)7-3-2-4-9-7/h7,9H,2-6H2,1H3
- InChIKey: WQJYQGIQGDYTFO-UHFFFAOYSA-N
- ほほえんだ: C1(C2CCCN2)N(C)CCN=1
1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-762973-0.05g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
| Enamine | EN300-762973-0.25g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
| Enamine | EN300-762973-5.0g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01106170-1g |
1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 1g |
¥5180.0 | 2023-04-10 | |
| Enamine | EN300-762973-0.1g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
| Enamine | EN300-762973-2.5g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
| Enamine | EN300-762973-10.0g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
| Enamine | EN300-762973-1.0g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
| Enamine | EN300-762973-0.5g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 0.5g |
$877.0 | 2024-05-22 |
1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)- 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1554252-31-1 (1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)-) 関連製品
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
